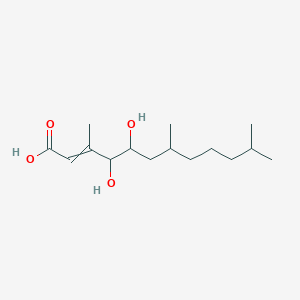
4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid is a chemical compound with the molecular formula C15H28O4. It contains 46 bonds, including 18 non-hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 carboxylic acid group, 3 hydroxyl groups, and 2 secondary alcohols . This compound is part of the fatty acid family and is known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid typically involves multiple steps, including the introduction of hydroxyl groups and the formation of double bonds. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the carbon chain.
Alkylation: Addition of methyl groups to the carbon chain.
Oxidation: Formation of carboxylic acid groups through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. These methods often include the use of catalysts and controlled reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.
Scientific Research Applications
4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and interactions with enzymes and other biological molecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hydroxyl and carboxylic acid groups, along with its specific carbon chain structure
Properties
CAS No. |
63687-60-5 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
4,5-dihydroxy-3,7,11-trimethyldodec-2-enoic acid |
InChI |
InChI=1S/C15H28O4/c1-10(2)6-5-7-11(3)8-13(16)15(19)12(4)9-14(17)18/h9-11,13,15-16,19H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
LOJHGGBPKDWGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC(C(C(=CC(=O)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
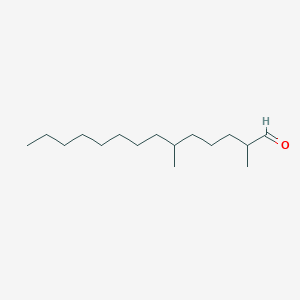
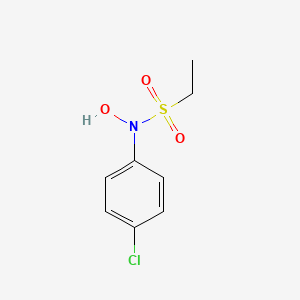
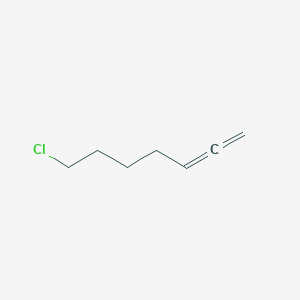
![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)
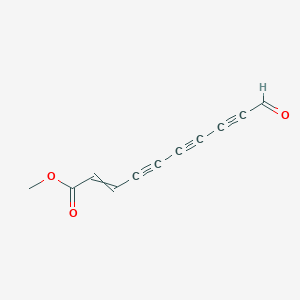
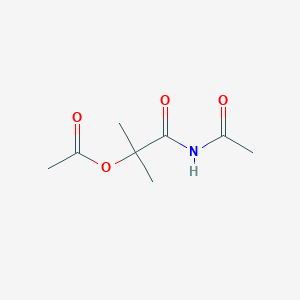
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)
![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
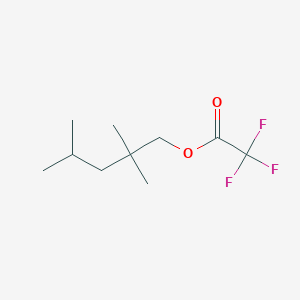
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)
